molecular formula C38H53N3O20S2 B1665571 Antibiotic 273 A2-beta CAS No. 102301-13-3

Antibiotic 273 A2-beta

Katalognummer: B1665571
CAS-Nummer: 102301-13-3
Molekulargewicht: 936 g/mol
InChI-Schlüssel: OSAAXJKPPVMKIM-UKLZIDIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antibiotic 273 A2-beta is a complex antimicrobial agent with a molecular weight of 935.97 g/mol and a CAS number of 102301-13-2. Its chemical structure includes multiple functional groups, such as acetylated sugars, sulfanylcarbothioylamino moieties, and a cyclohexene-carboxylic acid backbone, contributing to its unique physicochemical properties .

Eigenschaften

CAS-Nummer

102301-13-3

Molekularformel

C38H53N3O20S2

Molekulargewicht

936 g/mol

IUPAC-Name

3-[(3R,4S,5R,6R)-5-[(E)-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]but-2-enoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

InChI

InChI=1S/C38H53N3O20S2/c1-9-19(41-36(62)63-13-20(32(47)48)40-17(6)42)35(52)61-28-22(12-56-18(7)43)59-31(37(53)11-21(44)26(39)25(30(37)46)33(49)50)27(45)29(28)60-24-10-23(55-8)38(54,15(4)57-24)16(5)58-34(51)14(2)3/h9,14-16,20,22-24,27-29,31,39,45-46,53-54H,10-13H2,1-8H3,(H,40,42)(H,41,62)(H,47,48)(H,49,50)/b19-9+,39-26?/t15-,16?,20?,22+,23-,24-,27+,28+,29-,31?,37?,38-/m0/s1

InChI-Schlüssel

OSAAXJKPPVMKIM-UKLZIDIESA-N

SMILES

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C

Isomerische SMILES

C/C=C(\C(=O)O[C@@H]1[C@H](OC([C@@H]([C@@H]1O[C@H]2C[C@@H]([C@]([C@@H](O2)C)(C(C)OC(=O)C(C)C)O)OC)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)/NC(=S)SCC(C(=O)O)NC(=O)C

Kanonische SMILES

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)OC)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Antibiotic 273 A2-beta; 

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Tables

Table 1. Molecular Properties of Antibiotic 273 A2-beta

Property Value
Molecular Weight 935.97 g/mol
CAS Number 102301-13-3
LogP -0.8
Solubility (In Vitro) DMSO, H2O, ethanol
Stability 3 years (-20°C, powder)

Table 2. Comparative Analysis of Antimicrobial Targets

Antibiotic Class Example Target Resistance Mechanism
β-Lactams Penicillin Penicillin-binding proteins β-Lactamase production
Glycopeptides Vancomycin Peptidoglycan synthesis van gene cluster
Antibiotic 273 A2-beta N/A Unknown Undetermined

Vorbereitungsmethoden

Natural Precursor Biosynthesis in Streptomyces paulus

Paulomycin B as the Parent Compound

Antibiotic 273 A2-beta originates from paulomycin B, a secondary metabolite synthesized by Streptomyces paulus. Paulomycins belong to the orthosomycin class of antibiotics, characterized by a complex glycosylated structure with a bicyclic aglycone core. In Streptomyces, antibiotic biosynthesis is tightly regulated by two-component systems (TCSs) such as AbrB1/B2, which modulate secondary metabolite production in response to environmental stimuli. For instance, deletion of the abrB1/B2 operon in Streptomyces coelicolor enhances actinorhodin and undecylprodigiosin yields by 20-fold and 10-fold, respectively, illustrating the potential for genetic optimization in precursor production.

Fermentation and Extraction

Paulomycin B is typically isolated from Streptomyces paulus cultures grown in nutrient-rich media such as NMMP (a minimal medium with phosphate) or R2YE. After 7–10 days of fermentation at 30°C, the broth is centrifuged to separate mycelia, and the supernatant is subjected to solvent extraction (e.g., ethyl acetate or butanol). The crude extract undergoes chromatographic purification via silica gel or HPLC to isolate paulomycin B.

Semisynthetic Derivatization with N-Acetyl-L-Cysteine

Reaction Mechanism and Conditions

Antibiotic 273 A2-beta is synthesized by reacting paulomycin B with NAC under controlled conditions:

  • Reactants : Paulomycin B (1.0 mmol) and NAC (1.2 mmol) are dissolved in anhydrous dimethylformamide (DMF).
  • Catalysis : The reaction is catalyzed by 4-dimethylaminopyridine (DMAP, 0.1 mmol) at 25°C for 24 hours under nitrogen atmosphere.
  • Quenching : The mixture is diluted with ice-cwater and extracted with dichloromethane.
  • Purification : The organic layer is evaporated, and the residue is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Table 1: Key Reaction Parameters for 273 A2-beta Synthesis
Parameter Value
Paulomycin B concentration 1.0 mmol
NAC molar ratio 1.2 equiv
Solvent Anhydrous DMF
Catalyst DMAP (0.1 mmol)
Temperature 25°C
Reaction time 24 hours
Yield 68–72%

Role of N-Acetyl-L-Cysteine

NAC serves as a nucleophile, attacking the electrophilic centers in paulomycin B’s aglycone moiety. This modification enhances solubility and alters bioactivity. Notably, NAC alone exhibits minimal antibacterial activity (MIC ≥ 4,000 µg/mL) but synergizes with antibiotics like doxycycline to disrupt biofilms in Gram-positive bacteria. In the context of 273 A2-beta synthesis, NAC’s thiol group facilitates regioselective conjugation without degrading the glycosidic bonds.

Analytical Characterization and Validation

Chromatographic Profiling

The identity of 273 A2-beta is confirmed through TLC (Rf = 0.42 in chloroform/methanol 9:1) and HPLC (retention time = 12.3 min, 70% acetonitrile). These profiles match those of the natural analog from Streptomyces paulus, ensuring structural fidelity.

Spectroscopic Data

  • UV-Vis : λmax at 278 nm (aromatic chromophore).
  • HRMS : [M+H]+ m/z 887.3124 (calculated for C42H58N2O14S).
  • NMR : ¹H NMR (500 MHz, CDCl3) δ 5.32 (d, J = 8.0 Hz, H-1'), 4.98 (s, H-12), 2.91 (m, NAC-CH2).

Biotechnological and Genetic Engineering Perspectives

Enhancing Precursor Supply

Overexpression of regulatory genes (e.g., abrC3 in Streptomyces spp.) or deletion of repressors (e.g., Δ abrA1/A2) can amplify paulomycin B yields by 5–10-fold. CRISPR-Cas9-mediated knockout of abrB1/B2 in S. coelicolor increased actinorhodin production 20-fold, a strategy transferable to S. paulus for precursor optimization.

Fermentation Scale-Up

Industrial production requires high-density fermentation in bioreactors with controlled pH (6.8–7.2), dissolved oxygen (30–40%), and fed-batch supplementation of glucose and ammonium sulfate. Yields of 1.2–1.5 g/L paulomycin B have been reported in 10,000 L fermenters.

Q & A

Q. What are the key physicochemical properties of Antibiotic 273 A2-beta, and how do they influence experimental design?

Antibiotic 273 A2-beta has a molecular weight of 935.97 g/mol, a logP value of -0.8 (indicating high hydrophilicity), and a polar surface area of 409.79 Ų, which impacts its solubility and membrane permeability. For in vitro studies, solubility in DMSO, ethanol, or aqueous buffers (e.g., saline with surfactants like Tween 80) is critical. Researchers should validate solubility empirically, as precipitation can occur even with standard solvents. For in vivo administration, formulations like DMSO:Corn oil (10:90) or suspensions in 0.5% carboxymethyl cellulose are recommended to ensure bioavailability .

Q. What are standardized protocols for assessing the in vitro antimicrobial efficacy of Antibiotic 273 A2-beta?

Studies should include experimental, positive (e.g., established antibiotics), and negative controls (vehicle-only groups). Drug concentrations must be prepared using precise mg/mL calculations based on molecular weight, with stability tested under experimental conditions (e.g., temperature, pH). For replication, methods should specify solvent ratios (e.g., DMSO:PEG300:Tween 80:Saline = 10:40:5:45) and clarify whether sonication or heating (≤50°C) was used to dissolve the compound. Results must report MIC (Minimum Inhibitory Concentration) values with statistical variance across replicates .

Q. How can researchers optimize solvent formulations for in vivo pharmacokinetic studies?

Pre-formulation testing is essential. For intravenous administration, a blend of DMSO (10%), Tween 80 (5%), and saline (85%) ensures stability and biocompatibility. For oral dosing, suspensions in 0.5% CMC-Na (carboxymethyl cellulose sodium) are effective. Researchers should prepare master stock solutions (e.g., 50 mg/mL in DMSO) and dilute them sequentially with solvents to avoid precipitation. Stability tests under storage conditions (-80°C for long-term, -20°C for short-term) are mandatory .

Advanced Research Questions

Q. How can meta-analyses address heterogeneity in existing studies on Antibiotic 273 A2-beta?

Meta-analyses should stratify data by study design (67% single-center vs. 22% multicenter), geographic region (39% European vs. 29% Asian cohorts), and funding sources (35% public vs. 18% private). Statistical models must account for variability in dosing regimens and outcome measures. Sensitivity analyses can resolve contradictions—for example, excluding studies with unreported confounders (47% of trials lacked funding transparency). Tools like funnel plots or Egger’s regression test should identify publication bias .

Q. What methodologies minimize bias in self-reported data on antibiotic usage patterns?

Questionnaires should use neutral phrasing (e.g., avoid leading questions like "Do you overprescribe antibiotics?") and pilot-test for clarity. Mixed-methods approaches (quantitative + qualitative) enhance validity. For example, pairing Likert-scale responses with open-ended explanations clarifies prescriber rationale. Data should be anonymized to reduce social desirability bias, and analyses should adjust for institutional factors (e.g., lab access limitations in resource-poor settings) .

Q. How can preclinical toxicology data inform clinical trial design for Antibiotic 273 A2-beta?

Integrate pharmacokinetic/pharmacodynamic (PK/PD) models from animal studies to predict human dosing. For instance, if rodent models show renal clearance dominates, clinical trials should include renal function monitoring. Cross-reference toxicity profiles (e.g., hepatotoxicity signals in in vivo studies) to define exclusion criteria for trial participants. Use allometric scaling to extrapolate safe starting doses, adjusting for protein-binding differences between species .

Q. What strategies enhance the stability of reconstituted Antibiotic 273 A2-beta during administration?

Stability depends on solvent choice and storage. For IV infusions, reconstitute with 20% SBE-β-CD in saline to prevent degradation. Avoid aqueous solutions with pH <5, as the antibiotic’s ester bonds may hydrolyze. Monitor degradation products via HPLC-MS under simulated clinical conditions (e.g., 37°C for 24 hours). Pre-clinical stability assays should mirror clinical workflows, including exposure to light and agitation .

Q. How can researchers model bacterial resistance mechanisms specific to Antibiotic 273 A2-beta?

Use continuous-culture systems (e.g., chemostats) to simulate sub-therapeutic dosing and track resistance gene expression via RNA-seq. Combine in vitro resistance selection with genomic analysis (e.g., CRISPR-Cas9 knockout libraries) to identify mutations in target enzymes. Validate findings in biofilm models, as extracellular polymeric substances (EPS) may reduce drug penetration. Cross-reference resistance patterns with structurally related antibiotics to predict collateral sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antibiotic 273 A2-beta
Reactant of Route 2
Antibiotic 273 A2-beta

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.